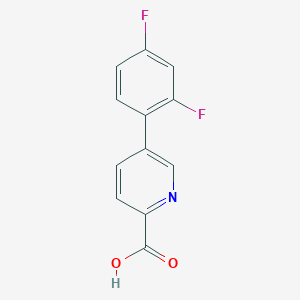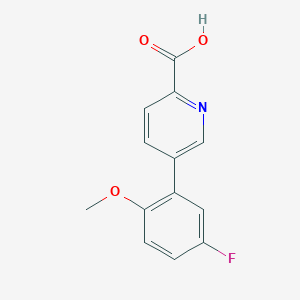
5-(2,4-Difluorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)picolinic acid (5-DFPPA) is an important organic compound used as a building block in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. It is a white crystalline powder with a molecular formula of C8H5F2NO2. 5-DFPPA has been extensively studied due to its unique properties, such as its ability to form strong hydrogen bonds and its wide range of applications.
Mécanisme D'action
The mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95% is not well understood, but it is thought to involve the formation of strong hydrogen bonds between the molecule and its target molecules. This interaction is believed to be responsible for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% is thought to interact with other molecules in the body, such as proteins, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme acetylcholinesterase, and thus reduce the breakdown of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased levels of acetylcholine, which is associated with improved memory and cognitive function. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters. This could lead to increased levels of serotonin, which is associated with improved mood and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for use in research studies. In addition, it is relatively stable and has a wide range of applications. However, there are a few limitations to consider. For example, 5-(2,4-Difluorophenyl)picolinic acid, 95% is not water-soluble, which can make it difficult to use in certain experiments. In addition, its toxicity has not been fully studied, and thus its safety for use in humans is not yet known.
Orientations Futures
Given its wide range of applications and potential therapeutic effects, 5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of potential future directions. One area of research is to further explore the biochemical and physiological effects of the compound, such as its effects on neurotransmitter levels and its potential therapeutic effects. In addition, further research could be conducted to explore the safety and toxicity of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in drug development. Other potential areas of research include exploring the mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in other fields, such as agriculture and food science.
Méthodes De Synthèse
5-(2,4-Difluorophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the Claisen condensation reaction, the Ullmann reaction, and the Knoevenagel condensation reaction. The most common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes, such as benzaldehyde, with a primary amine, such as aniline. The resulting product is a substituted picolinic acid, which can then be further reacted with a difluorobenzene to yield 5-(2,4-Difluorophenyl)picolinic acid, 95%.
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)picolinic acid, 95% has been extensively studied due to its wide range of applications in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. In synthetic organic chemistry, it is used as a building block for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. In biology, 5-(2,4-Difluorophenyl)picolinic acid, 95% is used as a fluorescent probe for the detection of neurotransmitters in the brain, and as an inhibitor of the enzyme acetylcholinesterase. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs, such as anticonvulsants and antifungals.
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPNVHMWSAYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














